5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a heterocyclic compound that features a unique combination of thiophene and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Properties
IUPAC Name |
5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-15-11-10-17(23(20,21)14-5-3-9-22-14)8-6-12(11)16-13-4-1-2-7-18(13)15/h1-5,7,9H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSJXARIHHMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 14-membered tricyclic system (1,5,9-triazatricyclo[8.4.0.0³,⁸]) fused with a thiophene-2-sulfonyl group at position 5 and a ketone at position 2. Key challenges include:
Synthetic Pathways
Route 1: Sequential Cyclization and Sulfonylation
This method involves constructing the triazatricyclo core prior to introducing the thiophene sulfonyl group.
Formation of the Triazatricyclo Core
Starting with 5-amino-3H-isobenzofuran-1-one (3 ), cyclization is achieved via refluxing with hydrazine hydrate in ethanol, forming the 1,5,9-triazatricyclo skeleton. Critical parameters include:
- Temperature : 80–100°C for 6–24 hours.
- Catalyst : Palladium(0) complexes for Suzuki-Miyaura coupling of boronic acids.
- Yield : 70–85% after recrystallization from methanol.
Sulfonylation at Position 5
The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using thiophene-2-sulfonyl chloride.
- Conditions : Anhydrous DMF, K₂CO₃, 0–5°C to room temperature.
- Challenges : Competing oxidation of the thiophene ring necessitates inert atmospheres (N₂/Ar).
Representative Reaction:
$$
\text{Triazatricyclo intermediate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} + \text{HCl}
$$
Route 2: Convergent Synthesis via Multicomponent Reactions
A one-pot approach combines thiophene-2-carbaldehyde, ethyl cyanoacetate, and ammonium acetate to form a triazole intermediate, which undergoes cyclization and sulfonylation.
Key Steps:
Optimization and Process Chemistry
Solvent Systems
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antitumor activities.
2-thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antimicrobial activity.
7-deazaadenine derivatives: Possess significant anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its combination of thiophene and pyrimidine moieties, which confer distinct electronic and pharmacological properties. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is an organic compound characterized by its complex tricyclic structure and the presence of multiple heteroatoms (nitrogen and sulfur). This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.3 g/mol. Its structure features a thiophene ring and a sulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiophene rings often exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Antiviral : Potential activity against viral pathogens.
- Anti-inflammatory : May reduce inflammation in biological systems.
- Cytotoxic : Exhibits toxicity towards cancer cells.
Table 1: Summary of Biological Activities
The exact mechanism of action for 5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival.
- Interaction with Cellular Targets : Molecular docking studies suggest potential binding interactions with proteins involved in cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through the activation of caspase pathways.
In Silico Studies
Recent advancements in computational biology have allowed for the prediction of drug-like properties and potential targets for thiophene derivatives:
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were evaluated using software tools like SuperPred. The results indicated favorable properties for oral bioavailability.
- Molecular Docking : Docking studies identified potential interactions with Cathepsin D, a target implicated in cancer progression.
Q & A
Q. What are the critical considerations for synthesizing 5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one with high purity?
Methodological Answer: Synthesis involves multi-step organic reactions, including sulfonylation of the thiophene moiety and cyclization to form the tricyclic core. Key parameters include:
- Temperature control : Maintain ≤60°C during sulfonylation to avoid decomposition of reactive intermediates .
- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and improve cyclization efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion and minimizes side-product formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the final compound ≥95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR (if applicable) to confirm substituent positions and heterocyclic connectivity. For example, the thiophene sulfonyl group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
- X-ray crystallography : Resolve the tricyclic core geometry, verifying bond angles and dihedral angles (e.g., 03,8 bridge conformation) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) within 3 ppm error .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer: Prioritize in vitro screening:
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC calculations .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays, comparing IC values to known inhibitors .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?
Methodological Answer: Employ mechanistic probes:
- Kinetic isotope effects (KIE) : Replace with at reactive sites to identify rate-determining steps .
- DFT calculations : Model transition states (e.g., sulfonylation at the thiophene C2 position) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Trapping intermediates : Use low-temperature NMR (-40°C) to stabilize and characterize reactive intermediates (e.g., sulfonic acid anhydrides) .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Methodological Answer: Design a structure-activity relationship (SAR) study:
- Substituent libraries : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH) at the thiophene or tricyclic positions .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity data .
- Crystallographic overlay : Superimpose analogs with target proteins (e.g., kinase ATP-binding pockets) to identify critical interactions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Address discrepancies via:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models using LC-MS/MS .
- Toxicogenomics : RNA-seq analysis of treated tissues to uncover off-target effects (e.g., oxidative stress pathways) .
Q. What strategies optimize environmental stability while retaining bioactivity?
Methodological Answer: Follow green chemistry principles :
- Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC-MS. Modify substituents (e.g., add electron-withdrawing groups) to enhance stability .
- Biodegradation assays : Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Introduce hydrolyzable esters to reduce persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
